molecular formula C28H28N4O4 B5046274 1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B5046274
M. Wt: 484.5 g/mol
InChI Key: YKGSXGJJGVRXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a unique combination of furan, oxazole, and pyridopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling with the pyridopyrimidine core. Common reagents used in these reactions include brominating agents, phosphonates, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazole ring can produce oxazolidines .

Scientific Research Applications

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its combination of furan, oxazole, and pyridopyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5,7-dimethyl-3-[[5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazol-4-yl]methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-16(2)20-8-10-21(11-9-20)26-30-23(19(5)36-26)15-32-27(33)24-17(3)13-18(4)29-25(24)31(28(32)34)14-22-7-6-12-35-22/h6-13,16H,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGSXGJJGVRXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2CC3=CC=CO3)CC4=C(OC(=N4)C5=CC=C(C=C5)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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